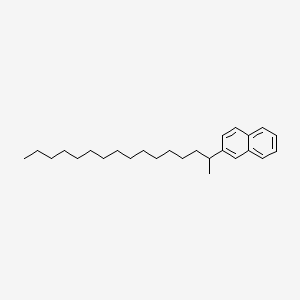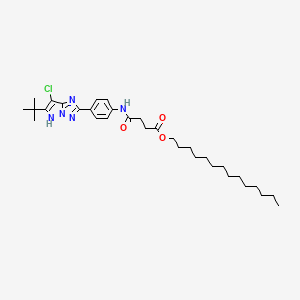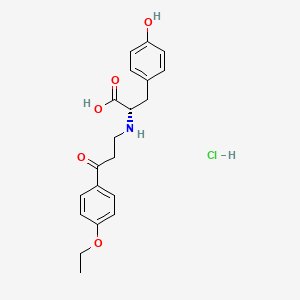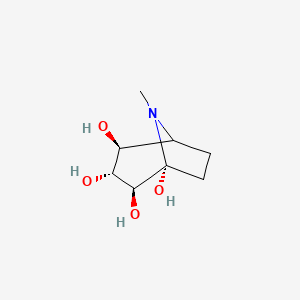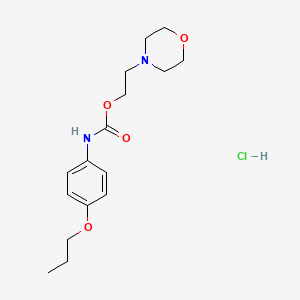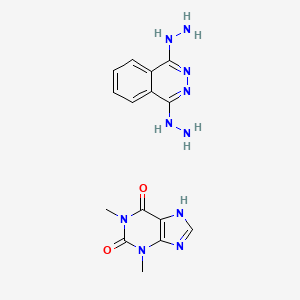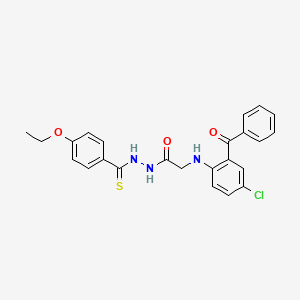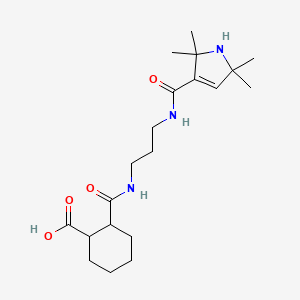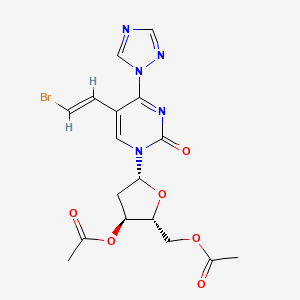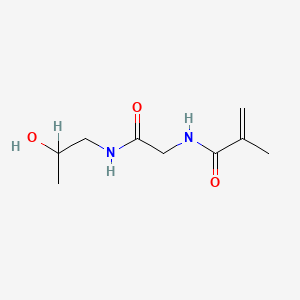
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide is a compound with a complex structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide typically involves the reaction of N,N-dimethylacetoacetamide with 1-amino-2-propanol . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability . In anticancer research, it may target specific receptors or enzymes involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide can be compared with similar compounds such as:
(Z)-3-((2-Hydroxypropyl)amino)-N,N-dimethylbut-2-enamide: This compound has a similar structure but differs in its functional groups and reactivity.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a catalyst and complexing agent, this compound has different applications and properties.
Propiedades
Número CAS |
153986-34-6 |
|---|---|
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxypropylamino)-2-oxoethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)9(14)11-5-8(13)10-4-7(3)12/h7,12H,1,4-5H2,2-3H3,(H,10,13)(H,11,14) |
Clave InChI |
VZKBEZDJWDUUFH-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)CNC(=O)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


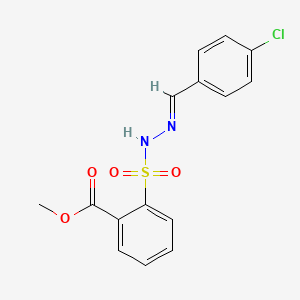
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
